3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid
Overview
Description
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid is a chemical compound that is widely used in scientific research. It is a derivative of benzoic acid and is commonly used in the synthesis of peptides and proteins. The molecular formula is C22H17NO5, with an average mass of 375.374 Da .
Scientific Research Applications
Peptide Synthesis
The compound is a derivative of benzoic acid and is commonly used in the synthesis of peptides. The fluoren-9-ylmethoxy carbonyl (Fmoc) group is a protective group used in peptide synthesis. It is stable at room temperature and has a long shelf-life, making it useful as a coupling agent in peptide synthesis .
Stability and Shelf-Life
The compound is stable at room temperature and has a long shelf-life . This makes it suitable for use in long-term research projects and for storage in various laboratory conditions.
Aqueous Washing Operations
The compound is stable in aqueous washing operations . This means it can be used in experiments that require water-based solutions or washing steps without degrading or reacting.
Synthesis of Amino Acid Azides
The compound can be used in the synthesis of Fmoc amino acid azides . These azides can then be used in a variety of other chemical reactions, including click chemistry and the synthesis of other complex molecules.
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be an alanine derivative , which suggests that it may interact with biological systems in a similar manner to other alanine derivatives.
Mode of Action
As an alanine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability when administered in suitable formulations.
Result of Action
As an alanine derivative, it may have effects similar to those of other amino acids and amino acid derivatives, which are recognized to be beneficial as ergogenic dietary substances .
Action Environment
It is known to be stable at room temperature , suggesting that it may be relatively resistant to environmental variations.
properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c24-15-10-13(21(25)26)9-14(11-15)23-22(27)28-12-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,24H,12H2,(H,23,27)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBZDECNYLZYRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=CC(=C4)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453645 | |
Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid | |
CAS RN |
176442-21-0 | |
Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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